(2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-bromophenyl)-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO3S/c19-17-6-2-1-5-16(17)18(22)21-11-3-4-15(12-21)25(23,24)14-9-7-13(20)8-10-14/h1-2,5-10,15H,3-4,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUDNXVPIDILPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and bromination. One common method involves the following steps:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Sulfonylation: The piperidine derivative is then reacted with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Bromination: The final step involves the bromination of the phenyl ring using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis and Structure-Activity Relationship (SAR)
Research has shown that modifications to the piperidine ring and the introduction of sulfonyl groups can significantly affect the biological activity of related compounds. The sulfonyl moiety is often linked to increased solubility and improved pharmacokinetic properties. For instance, studies have demonstrated that variations in the aromatic substituents can lead to enhanced potency against specific biological targets, such as enzymes involved in cancer progression .
1.2 Targeting Enzymatic Pathways
The compound has been investigated for its ability to inhibit certain enzymes that play a role in tumor growth and proliferation. For example, it has shown potential as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, which are crucial in cellular metabolism and energy production . This inhibition can lead to decreased viability of cancer cells, making it a candidate for further development in cancer therapeutics.
2.1 Antitumor Properties
The compound's structural features suggest potential antitumor activity. In vitro studies have indicated that derivatives with similar frameworks exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
2.2 Antimicrobial Activity
Preliminary studies have also suggested antimicrobial properties, where compounds with similar piperidinyl structures demonstrated efficacy against several bacterial strains. This opens avenues for exploring its use in treating infections caused by resistant pathogens .
Case Studies
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl-Piperidine/Piperazine Moieties
Table 1: Key Physicochemical and Structural Comparisons
Key Observations :
Sulfonyl Position : The target compound’s sulfonyl group at the 3-position of piperidine may confer distinct electronic and steric effects compared to piperazine-based sulfonyl analogs (e.g., ’s compound) .
Aryl Substituents : Bromine at the 2-position of the phenyl group increases steric hindrance compared to para-substituted analogs (e.g., 4-fluorophenyl in ’s 3aa) .
Polarity: Sulfonyl groups reduce logP (increase hydrophilicity) relative to non-sulfonyl analogs (e.g., ’s compound with logP 3.36) .
Piperidin-1-yl Methanone Derivatives
- 3aa ((4-Fluorophenyl)(piperidin-1-yl)methanone): Molecular Weight: 221.3. logP: ~2.5 (estimated). Properties: Liquid state at room temperature; lacks sulfonyl group, reducing polarity .
- (2-Bromophenyl)(piperidin-1-yl)methanone (3g): Synthesis: Derived from piperidine and 2-bromophenyl benzoate. Key Feature: Serves as a precursor to sulfonyl-modified analogs like the target compound .
Biological Activity
The compound (2-Bromophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a synthetic organic molecule notable for its complex structure, which comprises a bromophenyl group, a piperidine ring, and a sulfonyl functional group. Its molecular formula is C16H17BrFNO2S, with a molecular weight of approximately 396.28 g/mol. The structural features suggest potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways.
Chemical Structure and Properties
The unique combination of halogenated phenolic and sulfonamide functionalities may provide distinct pharmacological profiles. The piperidine ring is associated with various therapeutic effects, including analgesic and anti-inflammatory properties, while the sulfonamide moiety can enhance bioactivity by improving solubility and metabolic stability .
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activity. The following sections summarize key findings related to the biological activity of this compound.
Antiviral Activity
Recent studies have shown that derivatives of this compound can act as anti-HIV-1 agents , demonstrating IC50 values of 12.50 and 15.00 µM against HIV reverse transcriptase, highlighting its potential in antiviral drug development.
Antibacterial Activity
Compounds sharing structural similarities with this compound have exhibited moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The presence of the piperidine core is crucial for these activities, as it has been linked to various therapeutic effects including antibacterial properties .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Studies indicate strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are significant targets in treating conditions like Alzheimer's disease and urinary infections respectively .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals variations in biological activity based on substituent modifications:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (2-Chlorophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone | Similar piperidine and sulfonamide structures | Chlorine substituent may alter bioactivity |
| (2-Iodophenyl)(3-((4-methylphenyl)sulfonyl)piperidin-1-yl)methanone | Iodine instead of bromine | Potential for increased lipophilicity |
| (2-Nitrophenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone | Nitro substituent on phenol | Enhanced interactions with certain receptors |
The differences in biological activity among these compounds underscore the importance of specific functional groups in modulating pharmacological effects.
Case Studies
Several case studies have highlighted the effectiveness of piperidine derivatives in various therapeutic contexts:
- Anticancer Activity : Research has demonstrated that piperidine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds similar to this compound have shown promising results in reducing inflammation markers in animal models .
Q & A
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Methodology :
- Re-dock Structures : Adjust force field parameters (e.g., AMBER vs. CHARMM) to refine binding poses.
- Validate Assays : Confirm target engagement using orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Report Confidence Intervals : Use error bars in dose-response curves to highlight variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
